molecular formula C10H10N2O3 B5866618 N-methyl-3-(4-nitrophenyl)acrylamide CAS No. 920756-27-0

N-methyl-3-(4-nitrophenyl)acrylamide

Cat. No.: B5866618
CAS No.: 920756-27-0
M. Wt: 206.20 g/mol
InChI Key: WDJVYCKTYBDNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 206.06914219 g/mol and the complexity rating of the compound is 262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-methyl-3-(4-nitrophenyl)acrylamide is a compound of significant interest due to its biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant studies.

This compound can be synthesized through a multi-step process involving the reaction of 4-nitroaniline with acryloyl chloride in the presence of a base like triethylamine. The general reaction pathway is as follows:

  • Formation of Acryloyl Chloride : Acryloyl chloride is prepared from acrylic acid.
  • Nitration : The 4-nitroaniline is reacted with acryloyl chloride to form this compound.
  • Purification : The product is purified using recrystallization techniques.

The compound's structure features a nitrophenyl group, which plays a crucial role in its biological activity by allowing for various chemical transformations that enhance its reactivity with biological targets .

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects primarily through its reactivity with biological nucleophiles such as glutathione and proteins. This interaction can lead to oxidative stress and disrupt normal cellular functions, potentially resulting in adverse effects like carcinogenicity and neurotoxicity .

The electrophilic nature of the compound facilitates covalent bonding with thiol groups in proteins, leading to modifications that alter protein function. Such interactions are critical for understanding its potential toxicity and biological effects .

The mechanism of action involves the inhibition of specific enzymes or interaction with cellular receptors. This can lead to therapeutic effects or adverse reactions depending on the target and context of exposure. The nitrophenyl group enhances the compound's ability to interact with various molecular targets, making it a candidate for further pharmacological studies .

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of acrylamides, including this compound, exhibit significant anticancer properties against various cell lines. For instance, experiments indicated that certain concentrations could inhibit cell proliferation effectively .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against drug-resistant strains of bacteria and fungi. Preliminary results suggest it may inhibit biofilm formation and growth in clinical strains of Staphylococcus aureus .

Data Tables

Biological ActivityObserved EffectsReference
CytotoxicityInduces oxidative stress leading to cell death
AnticancerInhibits cell proliferation in cancer cell lines
AntimicrobialInhibits growth of drug-resistant bacterial strains

Properties

IUPAC Name

N-methyl-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-11-10(13)7-4-8-2-5-9(6-3-8)12(14)15/h2-7H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJVYCKTYBDNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358056
Record name N-methyl-3-(4-nitrophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920756-27-0
Record name N-methyl-3-(4-nitrophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-3-(4-nitrophenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-methyl-3-(4-nitrophenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-methyl-3-(4-nitrophenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-methyl-3-(4-nitrophenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-methyl-3-(4-nitrophenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-methyl-3-(4-nitrophenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.